

eravacycline spectrum of activity Gram-positive Gram-negative anaerobic

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Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

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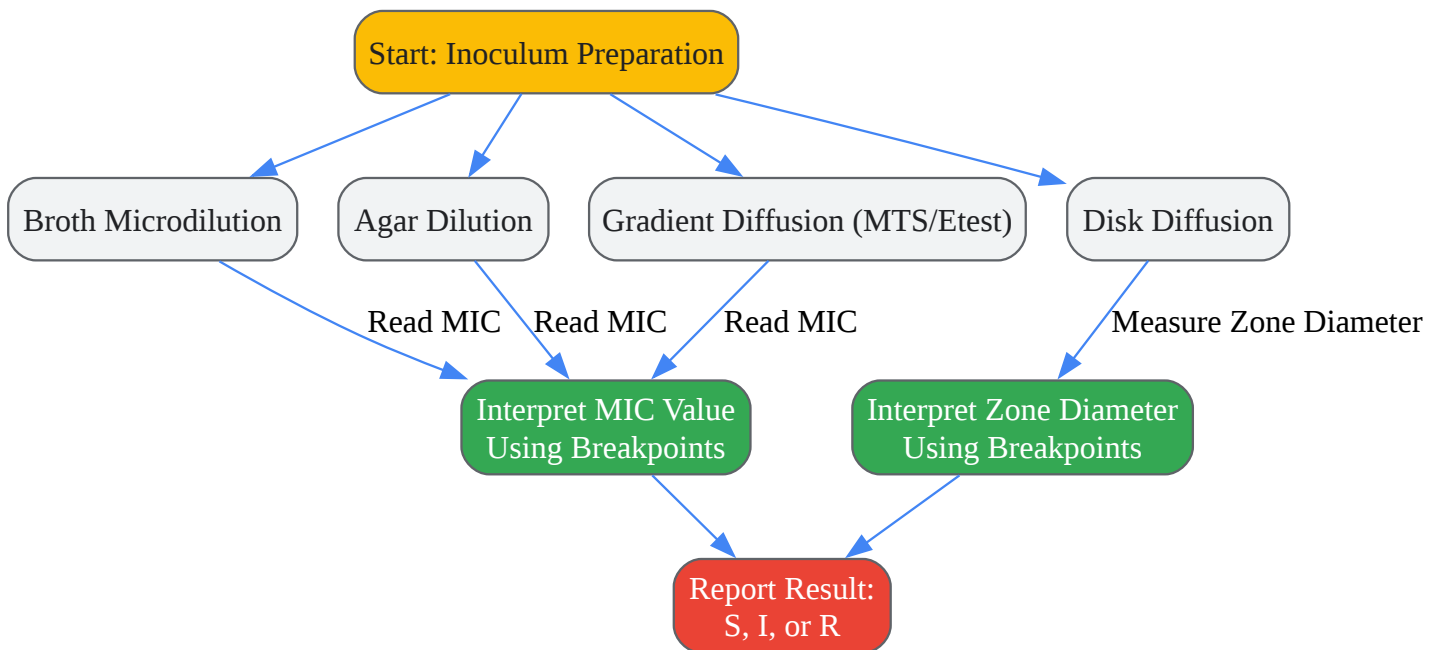
Spectrum of Activity of Eravacycline

Pathogen Category	Specific Pathogen (Number of isolates if available)	Eravacycline MIC90 (µg/mL)	Comparative Agent (MIC90 µg/mL)
Aerobic Gram-Negative	<i>Escherichia coli</i> (n=2,033)	0.25 [1]	-
	<i>Klebsiella pneumoniae</i> (n=2,040)	1.0 [1]	-
	<i>Klebsiella oxytoca</i> (n=1,948)	0.25 [1]	-
	<i>Enterobacter cloacae</i> (n=1,881)	1.0 [1]	-
	<i>Citrobacter freundii</i> (n=1,542)	0.5 [1]	-
	ESBL-producing Enterobacteriaceae		0.5 - 1 [2]
Carbapenem-Resistant Enterobacteriaceae		0.5 - 2 [2]	-

Pathogen Category	Specific Pathogen (Number of isolates if available)	Eravacycline MIC90 (µg/mL)	Comparative Agent (MIC90 µg/mL)
Aerobic Gram-Positive	<i>Staphylococcus aureus</i> , MRSA (n=1,030)	0.12 [1]	-
	<i>Staphylococcus aureus</i> , MSSA (n=1,128)	0.06 [1]	-
	<i>Enterococcus faecium</i> , VRE (n=588)	0.06 [1]	-
	<i>Enterococcus faecium</i> , VSE (n=1,136)	0.06 [1]	-
	<i>Enterococcus faecalis</i> , VRE (n=59)	0.12 [1]	-
	<i>Enterococcus faecalis</i> , VSE (n=1,817)	0.06 [1]	-
	<i>Streptococcus anginosus</i> group (n=273)	0.03 [1]	-
Anaerobic	<i>Bacteroides fragilis</i> (n=198)	2.0 [1] / 1 [3]	Tigecycline: 8 [3]
	<i>Bacteroides</i> spp. (e.g., <i>B. ovatus</i> , <i>B. vulgatus</i>) (n=131)	2.0 [1]	-
	<i>Parabacteroides distasonis</i> (n=22)	1.0 [1]	-
	<i>Clostridium perfringens</i> (n=76)	0.5 [1]	-
	<i>Prevotella</i> spp. (n=29)	≤0.5 [3]	-
	<i>Fusobacterium</i> spp. (n=20)	≤0.5 [3]	-

Experimental Protocols for Susceptibility Testing

Standardized methods are critical for generating reliable and reproducible eravacycline susceptibility data. The following protocols are outlined in the official *Specifications for Antimicrobial Susceptibility Testing of Eravacycline (2025)* published in China and align with international standards [4].



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Eravacycline AST workflow from inoculum to interpretation [3] [4].

- **Broth Microdilution:** This reference method uses cation-adjusted Mueller-Hinton broth. The inoculum is prepared to a concentration of approximately 5×10^5 CFU/mL in wells containing serial two-fold dilutions of eravacycline. Trays are incubated at $35 \pm 2^\circ\text{C}$ for **16-20 hours** in ambient air[aerobic organisms] or an anaerobic chamber[anaerobes] [3] [4].
- **Agar Dilution:** Particularly recommended for anaerobic bacteria, this method uses Mueller-Hinton agar supplemented with 5% defibrinated sheep blood. Plates containing serial two-fold dilutions of antibiotic are spot-inoculated with approximately 10^4 CFU/spot. After incubation under appropriate conditions (e.g., in an anaerobic chamber for **24-48 hours**), the MIC is read as the lowest concentration that inhibits visible growth [3].
- **Gradient Diffusion (MTS/Etest):** A plastic strip with a predefined, continuous gradient of eravacycline is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition

forms. The MIC is read where the edge of the ellipse intersects the strip [4].

- **Disk Diffusion:** A paper disk impregnated with a fixed concentration of eravacycline is placed on a lawn of bacteria. After incubation, the diameter of the zone of inhibition around the disk is measured in millimeters and interpreted using clinical breakpoints [4].

Quality Control: Using reference strains like *Escherichia coli* ATCC 25922 and *Bacteroides fragilis* ATCC 25285 is essential to ensure the accuracy and precision of test results [3] [4].

Molecular Basis of Action and Resistance

Eravacycline's potent and broad-spectrum activity is rooted in its unique chemistry and its ability to evade common resistance pathways.

- **Mechanism of Action:** Like other tetracyclines, eravacycline inhibits bacterial protein synthesis by **reversibly binding to the 30S ribosomal subunit**. Its unique D-ring modifications (a fluorine atom at C7 and a pyrrolidinoacetamido group at C9) contribute to a **10-fold higher affinity for the ribosome** and allow it to be effective at lower concentrations compared to earlier tetracyclines [2].
- **Overcoming Resistance:** The structural modifications in eravacycline make it less susceptible to the two major tetracycline resistance mechanisms:
 - **Ribosomal Protection:** The C9 modification helps maintain binding affinity even in the presence of protective proteins like Tet(M) [2].
 - **Efflux Pumps:** The C7 fluorine atom reduces its recognition and extrusion by efflux pumps such as Tet(A) and Tet(K) [2].
- **Limitations and Emerging Resistance:** Eravacycline demonstrates **poor activity against *Pseudomonas aeruginosa** and *Burkholderia cenocepacia* [3] [2]. Furthermore, while it is potent against many resistant pathogens, resistance can occur. Overexpression of efflux pumps like AcrAB-TolC has been associated with reduced susceptibility to both tigecycline and eravacycline in isolates like NDM-producing *Klebsiella pneumoniae*. However, eravacycline MICs in such cases are often lower than those of tigecycline, potentially preserving clinical utility [5].**

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